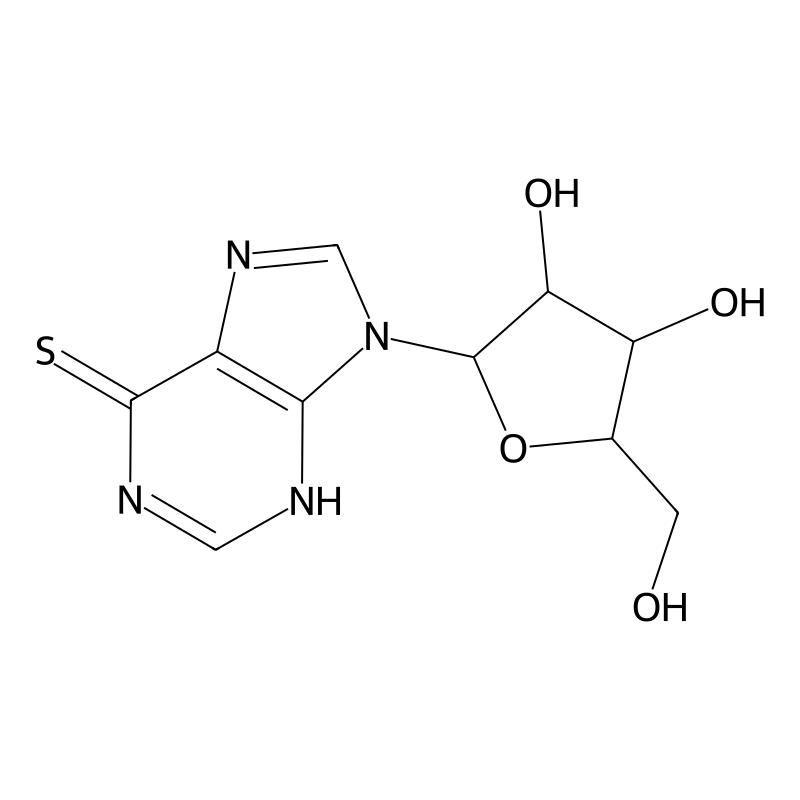

2-(Hydroxymethyl)-5-(6-mercapto-9H-purin-9-yl)tetrahydrofuran-3,4-diol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

The compound 2-(Hydroxymethyl)-5-(6-mercapto-9H-purin-9-yl)tetrahydrofuran-3,4-diol, also known as 6-thioinosine, is a purine nucleoside analog characterized by the presence of a hydroxymethyl group and a mercapto group on its purine base. Its molecular formula is with a molecular weight of approximately 284.29 g/mol. The compound features a tetrahydrofuran ring, which contributes to its structural uniqueness and potential biological activity .

- Nucleophilic substitutions: The mercapto group can undergo nucleophilic substitution reactions, allowing for modifications that enhance biological activity or solubility.

- Oxidation-reduction reactions: The thiol group can be oxidized to form disulfides, impacting its biological interactions and stability.

- Glycosidic bond cleavage: Under specific conditions, the glycosidic bond between the sugar and purine base can be hydrolyzed, releasing the base .

2-(Hydroxymethyl)-5-(6-mercapto-9H-purin-9-yl)tetrahydrofuran-3,4-diol exhibits significant biological activities:

- Antiviral properties: It has shown efficacy against certain viral infections due to its ability to interfere with viral replication mechanisms.

- Antitumor effects: The compound has been studied for its potential in cancer therapy, particularly in inhibiting the growth of specific tumor types through mechanisms similar to those of other purine analogs .

- Enzyme inhibition: It acts as an inhibitor for various enzymes involved in nucleotide metabolism, which can be beneficial in treating metabolic disorders .

The synthesis of 2-(Hydroxymethyl)-5-(6-mercapto-9H-purin-9-yl)tetrahydrofuran-3,4-diol typically involves several key steps:

- Starting materials: The synthesis often begins with 6-chloropurine derivatives.

- Formation of the tetrahydrofuran ring: This is achieved through cyclization reactions involving appropriate sugar derivatives.

- Introduction of the mercapto group: This can be accomplished via nucleophilic substitution reactions where thiols react with halogenated precursors.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to remove impurities .

The compound has several applications across different fields:

- Pharmaceuticals: As a nucleoside analog, it is explored for use in antiviral and anticancer therapies.

- Biochemical research: It serves as a tool for studying enzyme kinetics and metabolic pathways involving purines.

- Corrosion inhibitors: Recent studies have investigated its potential as a corrosion inhibitor for metals in acidic environments due to its heterocyclic structure .

Interaction studies have revealed that 2-(Hydroxymethyl)-5-(6-mercapto-9H-purin-9-yl)tetrahydrofuran-3,4-diol interacts with various biomolecules:

- Binding affinity to enzymes: It has been shown to bind effectively to enzymes such as nucleoside kinases and other metabolic enzymes, influencing their activity.

- Cellular uptake mechanisms: Research indicates that the compound's structural features facilitate its uptake into cells, enhancing its therapeutic efficacy .

Similar Compounds

Several compounds share structural similarities with 2-(Hydroxymethyl)-5-(6-mercapto-9H-purin-9-yl)tetrahydrofuran-3,4-diol. Here are notable examples:

| Compound Name | CAS Number | Structural Features |

|---|---|---|

| 6-Thioinosine | 574-25-4 | Contains a thiol group on the purine base |

| (2R,3S,4R,5R)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol | 5682-25-7 | Amino group instead of mercapto |

| (2R,3R,4S,5R)-2-(6-(methylthio)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol | 172722-76-8 | Methylthio group instead of mercapto |

| 9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol | 42204-09-1 | Similar tetrahydrofuran structure with a thiol group |

Uniqueness

The uniqueness of 2-(Hydroxymethyl)-5-(6-mercapto-9H-purin-9-yl)tetrahydrofuran-3,4-diol lies in its specific combination of functional groups (hydroxymethyl and mercapto) that confer distinct biological activities and potential therapeutic applications compared to other purine derivatives. Its capability to act on multiple biological targets makes it a compound of interest in medicinal chemistry.